Amphos Pd G3

Catalog No.
S15490106
CAS No.
M.F
C29H42N2O3PPdS+
M. Wt
636.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amphos Pd G3

Product Name

Amphos Pd G3

IUPAC Name

ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

Molecular Formula

C29H42N2O3PPdS+

Molecular Weight

636.1 g/mol

InChI

InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

FIUVWUZOSNWJIP-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Amphos Palladium G3 is a third-generation palladium pre-catalyst, specifically designed for use in cross-coupling reactions such as the Buchwald-Hartwig and Suzuki reactions. This compound features a bulky phosphine ligand, which enhances its catalytic efficiency and versatility. The chemical formula for Amphos Palladium G3 is C29H42N2O3PPdS, and it is characterized by its high solubility in various organic solvents and stability under air and moisture conditions .

Amphos Palladium G3 is primarily utilized in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The compound facilitates the following types of reactions:

  • Buchwald-Hartwig Coupling: This reaction involves the coupling of aryl halides with amines to form aryl amines.
  • Suzuki Coupling: A reaction that couples boronic acids with aryl halides to produce biaryl compounds.
  • Other Cross-Coupling Reactions: It can also catalyze C–C, C–N, C–O, C–F, C–CF3, and C–S bond formations .

The mechanism typically involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with a nucleophile (e.g., boronic acid) and subsequent reductive elimination to yield the desired product.

The synthesis of Amphos Palladium G3 involves several steps:

  • Preparation of Ligands: The bulky phosphine ligand is synthesized separately.
  • Formation of Palladium Complex: The palladium salt (often palladium(II) acetate) is reacted with the phosphine ligand in an inert atmosphere to form the pre-catalyst.
  • Anion Exchange: The chloride anion from the precursor is replaced with a more electron-withdrawing non-coordinating anion such as methanesulfonate, enhancing solubility and catalytic properties .

This method allows for the production of a stable and effective catalyst suitable for various cross-coupling applications.

Amphos Palladium G3 has several applications in organic synthesis:

  • Pharmaceutical Development: It is widely used in the synthesis of complex molecules for drug discovery and development.
  • Material Science: Employed in creating advanced materials through polymerization processes.
  • Agricultural Chemistry: Utilized in developing agrochemicals by facilitating the synthesis of biologically active compounds .

Its ability to operate under mild conditions with low catalyst loadings makes it particularly valuable in these fields.

Interaction studies involving Amphos Palladium G3 focus on its reactivity with various substrates during cross-coupling reactions. Research indicates that the presence of bulky ligands allows for greater steric hindrance, which can influence selectivity and yield in reactions. Additionally, studies on solvent effects reveal that different solvents can

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

635.16886 g/mol

Monoisotopic Mass

635.16886 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-11-2024

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